![molecular formula C16H25N3O3S B3442576 N-[2-(4-acetyl-1-piperazinyl)-1,1-dimethylethyl]benzenesulfonamide](/img/structure/B3442576.png)
N-[2-(4-acetyl-1-piperazinyl)-1,1-dimethylethyl]benzenesulfonamide
Übersicht
Beschreibung
N-[2-(4-acetyl-1-piperazinyl)-1,1-dimethylethyl]benzenesulfonamide, commonly known as ABT-737, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) family of proteins. BCL-2 family proteins are key regulators of apoptosis, or programmed cell death, and are frequently overexpressed in cancer cells. ABT-737 has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Wirkmechanismus
ABT-737 works by binding to the hydrophobic groove of N-[2-(4-acetyl-1-piperazinyl)-1,1-dimethylethyl]benzenesulfonamide family proteins, including this compound, BCL-XL, and BCL-W. This binding disrupts the interaction between this compound family proteins and pro-apoptotic proteins, such as BAX and BAK, leading to the activation of the apoptotic pathway and ultimately cell death.
Biochemical and Physiological Effects
ABT-737 has been shown to induce apoptosis in cancer cells in a dose-dependent manner. In addition, ABT-737 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, some studies have suggested that ABT-737 may be less effective in certain cancer cell types, such as those with high levels of MCL-1, another member of the this compound family.
Vorteile Und Einschränkungen Für Laborexperimente
ABT-737 has several advantages as a tool for studying apoptosis and cancer biology. It is a potent and specific inhibitor of N-[2-(4-acetyl-1-piperazinyl)-1,1-dimethylethyl]benzenesulfonamide family proteins, allowing researchers to dissect the role of these proteins in cancer cell survival and apoptosis. In addition, ABT-737 has been shown to enhance the efficacy of other cancer therapies, making it a valuable tool for combination therapy studies.
However, there are also some limitations to the use of ABT-737 in lab experiments. First, ABT-737 has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental systems. Second, ABT-737 has been shown to be less effective in certain cancer cell types, which may limit its utility in some studies.
Zukünftige Richtungen
There are several future directions for research on ABT-737 and related compounds. First, there is ongoing research to develop more potent and specific inhibitors of N-[2-(4-acetyl-1-piperazinyl)-1,1-dimethylethyl]benzenesulfonamide family proteins, with the goal of improving the efficacy and selectivity of these compounds. Second, there is interest in developing combination therapies that target multiple pathways involved in cancer cell survival and apoptosis, with the goal of improving treatment efficacy and reducing drug resistance. Finally, there is interest in exploring the role of this compound family proteins in other disease states, such as neurodegenerative diseases and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
ABT-737 has been extensively studied in preclinical models of cancer, including both in vitro cell culture studies and in vivo animal models. These studies have demonstrated that ABT-737 is effective in inducing apoptosis in a variety of cancer cell types, including leukemia, lymphoma, and solid tumors. ABT-737 has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-[1-(4-acetylpiperazin-1-yl)-2-methylpropan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-14(20)19-11-9-18(10-12-19)13-16(2,3)17-23(21,22)15-7-5-4-6-8-15/h4-8,17H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVRKELQSOGMBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(C)(C)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85200183 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-fluorophenyl)-5-phenyl-4-(1-pyrrolidinyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3442498.png)
![ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3442499.png)
![1-(1H-indol-3-yl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3442500.png)
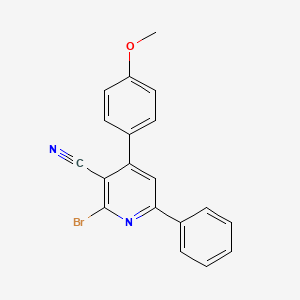
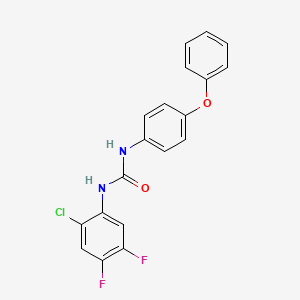
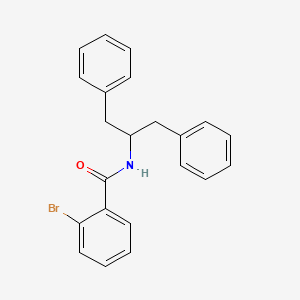
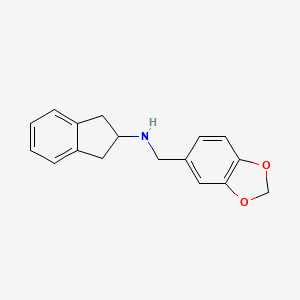

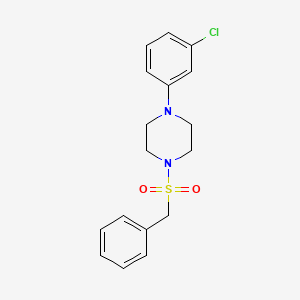

![2-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3442557.png)
![2,4-dichloro-N-{4-[(2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B3442575.png)
![3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3442577.png)
![N~1~-(2-methoxybenzyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3442580.png)
